
(4-Ethyl-4-hydroxypiperidin-1-yl)-naphthalen-2-ylmethanone
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Overview
Description
(4-Ethyl-4-hydroxypiperidin-1-yl)-naphthalen-2-ylmethanone: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a naphthalene ring system attached to a piperidine ring, which is further substituted with an ethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-4-hydroxypiperidin-1-yl)-naphthalen-2-ylmethanone typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of a linear precursor containing the appropriate functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The naphthalene ring can be reduced to form a dihydro-naphthalene derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a strong base or acid catalyst.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of dihydro-naphthalene derivatives.
Substitution: : Formation of substituted piperidines.
Scientific Research Applications
(4-Ethyl-4-hydroxypiperidin-1-yl)-naphthalen-2-ylmethanone: has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: : Investigated for its potential therapeutic uses, including as an anti-inflammatory or analgesic agent.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (4-Ethyl-4-hydroxypiperidin-1-yl)-naphthalen-2-ylmethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses such as inhibition of inflammatory processes or modulation of pain pathways.
Comparison with Similar Compounds
(4-Ethyl-4-hydroxypiperidin-1-yl)-naphthalen-2-ylmethanone: can be compared to other similar compounds, such as:
Naphthalene derivatives: : These compounds share the naphthalene ring system but may have different substituents or functional groups.
Piperidine derivatives: : These compounds contain the piperidine ring but may have different substituents or additional rings.
The uniqueness of This compound lies in its specific combination of the naphthalene ring and the substituted piperidine ring, which may confer unique biological or chemical properties.
Properties
IUPAC Name |
(4-ethyl-4-hydroxypiperidin-1-yl)-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-18(21)9-11-19(12-10-18)17(20)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13,21H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIZYTJSYGNTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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